molecular formula C19H22ClN3O B2428065 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1235391-09-9

2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2428065
CAS No.: 1235391-09-9
M. Wt: 343.86
InChI Key: UFRKQWHWBMSXHN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H22ClN3O and its molecular weight is 343.86. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Design

The compound 2-(2-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide showcases the intricacies of chemical synthesis and molecular design in medicinal chemistry. For instance, a related compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent inhibitor with significant aqueous solubility, highlighting the importance of structural modifications to enhance drug-like properties (K. Shibuya et al., 2018).

Oxidation Reactivity and Synthetic Routes

Exploring the oxidation reactivity channels of compounds structurally similar to this compound, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, provides insights into their potential synthetic routes and the formation of diverse oxidation products (Sylvie L. Pailloux et al., 2007).

Photovoltaic Efficiency and Molecular Docking

The examination of bioactive benzothiazolinone acetamide analogs, including compounds with pyridin-2-yl and chlorophenyl groups, in spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling, showcases the multifaceted applications of these molecules in both biological systems and renewable energy technologies (Y. Mary et al., 2020).

Polymeric Coordination Complexes

The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes, demonstrates the potential of such compounds in creating novel materials with unique properties (E. Klimova et al., 2013).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-6-2-1-5-16(17)13-19(24)22-14-15-8-11-23(12-9-15)18-7-3-4-10-21-18/h1-7,10,15H,8-9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRKQWHWBMSXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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